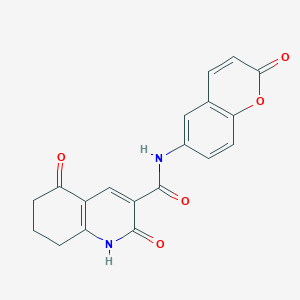![molecular formula C14H16ClNO2S B5365999 (1,3-benzodioxol-5-ylmethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5365999.png)
(1,3-benzodioxol-5-ylmethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-benzodioxol-5-ylmethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as MDMA or ecstasy, which is a recreational drug used for its euphoric effects. However,
Mecanismo De Acción
MDMA works by increasing the levels of serotonin, a neurotransmitter that regulates mood, in the brain. It also increases the release of oxytocin, a hormone that is associated with social bonding and trust. These effects are thought to contribute to the therapeutic benefits of MDMA in treating PTSD.
Biochemical and Physiological Effects
MDMA has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of dopamine, a neurotransmitter that is associated with pleasure and reward. These effects are responsible for the recreational use of MDMA, but they can also have negative consequences, such as dehydration, overheating, and cardiovascular problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA has several advantages for lab experiments, including its ability to increase social behavior and trust in animal models. It can also be used to study the effects of serotonin and oxytocin on behavior and brain function. However, MDMA has several limitations, including its potential for abuse and neurotoxicity at high doses.
Direcciones Futuras
There are several future directions for MDMA research, including:
1. Further clinical trials to investigate its potential therapeutic applications, particularly in the treatment of PTSD and other mental health disorders.
2. Studies to identify the optimal dose and administration method for MDMA therapy.
3. Research to understand the long-term effects of MDMA use on brain function and behavior.
4. Investigations into the potential of MDMA to enhance social bonding and empathy in healthy individuals.
5. Development of new compounds that mimic the therapeutic effects of MDMA without the negative side effects.
Conclusion
In conclusion, MDMA is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It works by increasing serotonin and oxytocin levels in the brain, which can have positive effects on mood and social behavior. While MDMA has several advantages for lab experiments, it also has limitations and potential negative consequences at high doses. Further research is needed to fully understand the therapeutic potential of MDMA and develop new compounds that can mimic its effects without the negative side effects.
Métodos De Síntesis
MDMA is synthesized from safrole, a natural oil found in sassafras plants. The synthesis process involves several steps, including isomerization, oxidation, and reductive amination. The final product is a white crystalline powder that is typically sold in tablet form.
Aplicaciones Científicas De Investigación
MDMA has been studied extensively for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). Several clinical trials have shown promising results in reducing PTSD symptoms, including anxiety, depression, and avoidance behaviors.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S.ClH/c1-10-2-4-12(18-10)8-15-7-11-3-5-13-14(6-11)17-9-16-13;/h2-6,15H,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDLPBMANPAEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC2=CC3=C(C=C2)OCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{1-[(2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]piperidin-2-yl}propanoate](/img/structure/B5365922.png)

![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5365931.png)
![3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5365935.png)

![2-isopropenyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B5365942.png)
![2-methoxy-4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5365949.png)

amino]propanenitrile](/img/structure/B5365957.png)
![N,N'-1,2-ethanediylbis[N-benzyl-3-(2-furyl)acrylamide]](/img/structure/B5365963.png)
![N-phenyl-4-[(pyridin-2-ylamino)sulfonyl]thiophene-2-carboxamide](/img/structure/B5365974.png)
![2-(1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5366000.png)

![1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5366010.png)